![molecular formula C15H20N4O2S B2483323 N-(propan-2-il)-2-({[1-(2-etoxifenil)-1H-1,2,3-triazol-5-il]sulfanil}acetamida CAS No. 924824-64-6](/img/structure/B2483323.png)
N-(propan-2-il)-2-({[1-(2-etoxifenil)-1H-1,2,3-triazol-5-il]sulfanil}acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide is an intriguing compound with potential applications across various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure incorporating a triazole ring, which imparts interesting chemical and biological properties.
Aplicaciones Científicas De Investigación
The compound has shown promise in multiple scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its binding affinity to certain proteins and enzymes.
Medicine: Potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide typically involves multiple steps Starting with the preparation of the triazole ring, a common method is the Huisgen cycloaddition reaction between azides and alkynes
Industrial Production Methods
Industrial production would leverage similar synthetic routes but scaled up with optimizations to increase yield and purity. Techniques like continuous flow chemistry and high-throughput screening could be employed to refine the process.
Análisis De Reacciones Químicas
Types of Reactions
2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide can undergo a variety of chemical reactions, including:
Oxidation: Can oxidize under controlled conditions to introduce new functional groups.
Reduction: Reductive conditions can modify its structure, potentially affecting its biological activity.
Substitution: Halogenations and other substitutions can occur on the aromatic ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Agents like potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride.
Substitution: Conditions often include the use of strong acids or bases and appropriate solvents.
Major Products
The products vary depending on the reaction type, ranging from oxidized derivatives to reduced and substituted analogs, each with distinct properties.
Mecanismo De Acción
2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide exerts its effects by binding to specific molecular targets within biological systems. This binding can influence various cellular pathways, leading to changes in cellular function. The exact mechanisms involve interactions with enzyme active sites or receptor binding domains, altering normal biological activity.
Comparación Con Compuestos Similares
Comparing 2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide with similar compounds such as other triazole derivatives or acetamide compounds highlights its unique structural features:
Triazole Derivatives: Often used for their stability and bioactivity, but differing substituents can vastly alter properties.
Acetamide Compounds:
Similar Compounds
1H-1,2,3-triazole derivatives
Ethoxyphenyl-substituted compounds
Other sulfanyl-acetamides
Propiedades
IUPAC Name |
2-[3-(2-ethoxyphenyl)triazol-4-yl]sulfanyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-4-21-13-8-6-5-7-12(13)19-15(9-16-18-19)22-10-14(20)17-11(2)3/h5-9,11H,4,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUKMTRZORPALH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=CN=N2)SCC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

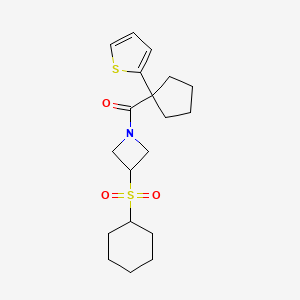

![6-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2483249.png)
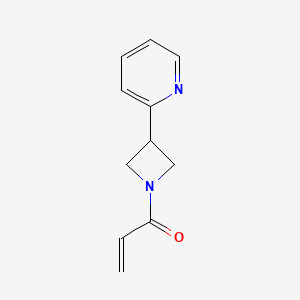
![ethyl 3-(4-chlorophenyl)-5-[2-(4-ethoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2483253.png)
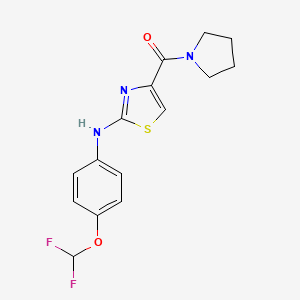
![3-(3-chlorobenzyl)-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2483255.png)
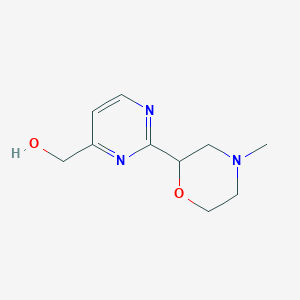
![(Z)-N-(4,5-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2483258.png)
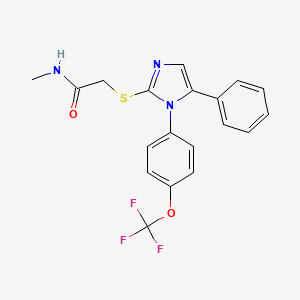
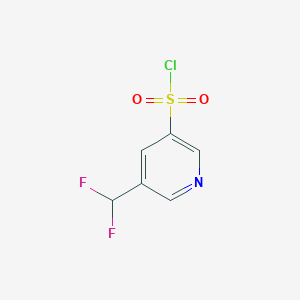
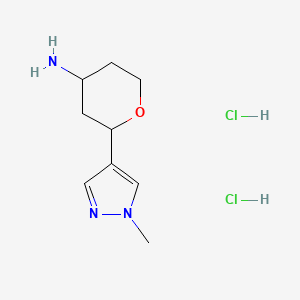
![9-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
